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molecular formula C7H7NO5S B1580901 Benzenesulfonic acid, 4-methyl-3-nitro- CAS No. 97-06-3

Benzenesulfonic acid, 4-methyl-3-nitro-

Cat. No. B1580901
M. Wt: 217.2 g/mol
InChI Key: GJYYWZTYFNSZRP-UHFFFAOYSA-N
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Patent
US05272128

Procedure details

A solution of 25.0 g of 4-toluenesulfonic acid and 95 ml of concentrated nitric acid was heated on a steam bath for 30 minutes during which time the solution turned deep red and gas was evolved. The reaction was allowed to cool to room temperature, poured into 250 ml of water and concentrated. An additional 30 ml of water was added and the solution again concentrated. This procedure was repeated three additional times. The resulting oil was dissolved in 30 ml of water and neutralized with the addition of 11.04 g of sodium bicarbonate. After the bubbling stopped the solution was concentrated to yield a white powder which was triturated with 300 ml of isopropanol, isolated via vacuum filtration and air dried to yield 28.9 g of the desired 4-methyl-3-nitrobenzenesulfonic acid, sodium salt.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7]([OH:10])(=[O:9])=[O:8])=[CH:3][CH:2]=1.[N+:12]([O-])([OH:14])=[O:13]>O>[CH3:11][C:1]1[CH:2]=[CH:3][C:4]([S:7]([OH:10])(=[O:8])=[O:9])=[CH:5][C:6]=1[N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
95 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
An additional 30 ml of water was added
CONCENTRATION
Type
CONCENTRATION
Details
the solution again concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in 30 ml of water
ADDITION
Type
ADDITION
Details
neutralized with the addition of 11.04 g of sodium bicarbonate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
to yield a white powder which
CUSTOM
Type
CUSTOM
Details
was triturated with 300 ml of isopropanol
CUSTOM
Type
CUSTOM
Details
isolated via vacuum filtration and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)S(=O)(=O)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 28.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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